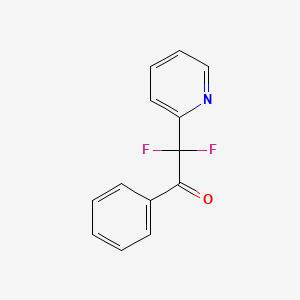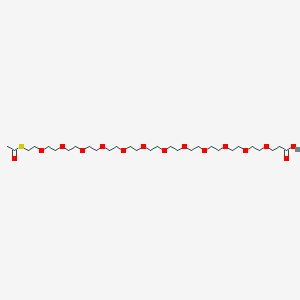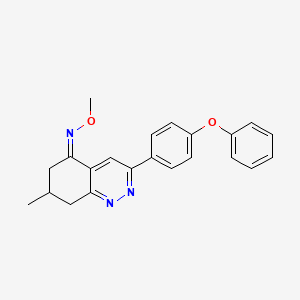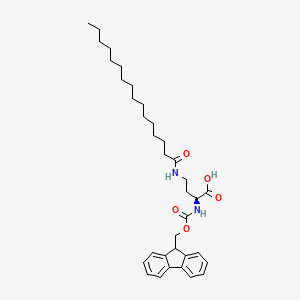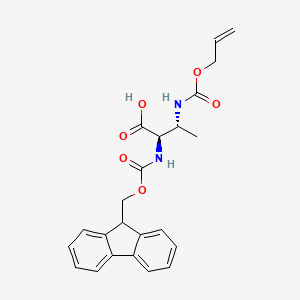
S-acetyl-PEG12-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-acetyl-PEG12-alcohol: is a polyethylene glycol (PEG)-based compound that contains a sulfur acetyl group and an alcohol group. The sulfur acetyl group can be deprotected to generate thiol groups, while the alcohol group can be further derivatized. This compound is known for its hydrophilic properties, which increase its water solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of S-acetyl-PEG12-alcohol typically involves the reaction of polyethylene glycol with acetyl chloride in the presence of a base to form the acetylated product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The production is carried out under stringent conditions to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: : S-acetyl-PEG12-alcohol undergoes various chemical reactions, including:
Deprotection: The sulfur acetyl group can be deprotected to form thiol groups.
Substitution: The alcohol group can react with other reagents to form different derivatives.
Common Reagents and Conditions: : Common reagents used in these reactions include reducing agents for deprotection and alkylating agents for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the PEG chain .
Major Products Formed: : The major products formed from these reactions include thiol-PEG derivatives and various substituted PEG compounds, which can be further used in different applications .
Scientific Research Applications
Chemistry: : In chemistry, S-acetyl-PEG12-alcohol is used as a linker in the synthesis of complex molecules, including PROTACs (proteolysis-targeting chimeras), which are used for targeted protein degradation .
Biology: : In biological research, this compound is used to modify biomolecules, enhancing their solubility and stability in aqueous environments. It is also used in the development of drug delivery systems .
Medicine: : In medicine, this compound is used in the formulation of therapeutic agents, improving their pharmacokinetic properties and reducing immunogenicity .
Industry: : In industrial applications, this compound is used in the production of various PEGylated products, which are used in cosmetics, pharmaceuticals, and other consumer goods .
Mechanism of Action
Mechanism: : The mechanism of action of S-acetyl-PEG12-alcohol involves its ability to modify other molecules through its reactive groups. The sulfur acetyl group can be deprotected to form thiol groups, which can then form disulfide bonds with other thiol-containing molecules. The alcohol group can participate in various substitution reactions, allowing for further functionalization .
Molecular Targets and Pathways: : The molecular targets of this compound include proteins and other biomolecules that can be modified through PEGylation. The pathways involved include the ubiquitin-proteasome system for targeted protein degradation when used in PROTACs .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other PEG-based linkers such as S-acetyl-PEG4-alcohol and S-acetyl-PEG8-alcohol. These compounds also contain sulfur acetyl and alcohol groups but differ in the length of the PEG chain .
Uniqueness: : S-acetyl-PEG12-alcohol is unique due to its longer PEG chain, which provides enhanced water solubility and better pharmacokinetic properties compared to shorter PEG linkers. This makes it particularly useful in applications where high solubility and stability are required .
Properties
IUPAC Name |
S-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O13S/c1-26(28)40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34-13-12-33-11-10-32-9-8-31-7-6-30-5-4-29-3-2-27/h27H,2-25H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAUZMRPHWWELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O13S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
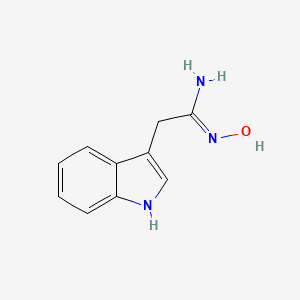
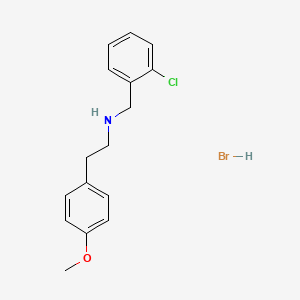
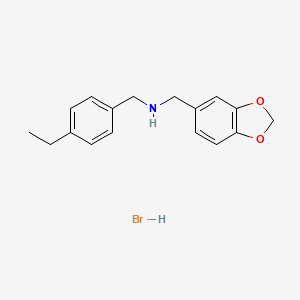
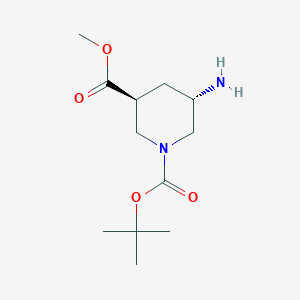
![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride](/img/structure/B6352142.png)
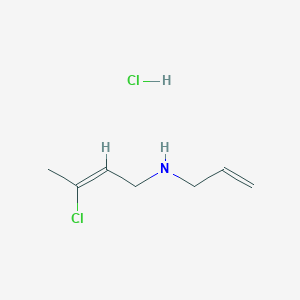
![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/structure/B6352158.png)
![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6352166.png)
